2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes a chloro group, an imidazo[1,2-a]pyridine moiety, and a propanamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions . The reaction typically takes place in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired amide . Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to functionalize the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazo[1,2-a]pyridines are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the chloro group in this compound makes it unique and influences its chemical behavior and biological activity .
Properties
IUPAC Name |
2-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-9-4-3-7-17-8-11(16-12(9)17)5-6-15-13(18)10(2)14/h3-4,7-8,10H,5-6H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEZVSWVXRTEJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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